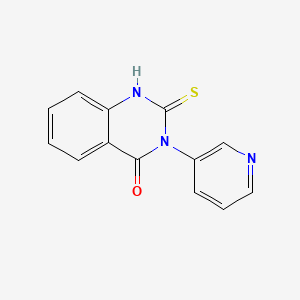

2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one

Übersicht

Beschreibung

2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one is a heterocyclic compound that contains both quinazoline and pyridine rings. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method might involve the condensation of a pyridine derivative with an appropriate quinazoline precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent quality control measures to ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the quinazoline or pyridine rings.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or quinazoline rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while substitution reactions could introduce various functional groups onto the pyridine or quinazoline rings.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible therapeutic applications due to its biological activity, such as anti-cancer or anti-inflammatory properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds might include other quinazoline derivatives or pyridine-containing molecules. Examples include:

- 2-mercapto-3-phenylquinazolin-4(3H)-one

- 2-mercapto-3-pyridin-2-ylquinazolin-4(3H)-one

Uniqueness

2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one is unique due to the specific arrangement of its functional groups and the combination of the quinazoline and pyridine rings. This unique structure can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biologische Aktivität

Introduction

2-Mercapto-3-pyridin-3-ylquinazolin-4(3H)-one is a compound that belongs to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, with a focus on its antimicrobial, antioxidant, and anticancer activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of anthranilic acid with carbon disulfide and 2-aminopyridine in the presence of potassium hydroxide. The resulting compound can be characterized using techniques such as FT-IR and NMR spectroscopy, which confirm the presence of functional groups like thiol (-SH) and carbonyl (C=O) groups .

Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various synthesized quinazolinones against a range of bacterial strains, showing that these compounds possess potent antibacterial effects comparable to established antibiotics. The minimum inhibitory concentrations (MICs) were determined for several strains, indicating that the compound can effectively inhibit bacterial growth.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited significant antioxidant activity, which was found to be comparable to that of ascorbic acid. This property is attributed to the presence of the thiol group, which is known for its ability to donate electrons and neutralize free radicals .

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These findings highlight the potential of this compound in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of this compound has been investigated against various cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer). In vitro studies revealed that this compound exhibits cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents like lapatinib.

| Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| MCF7 | 0.20 | 5.9 |

| A2780 | 0.14 | 12.11 |

The results indicate that this compound could be a promising candidate for further development as an anticancer drug .

Case Studies

In a notable case study, researchers synthesized a series of quinazolinone derivatives, including this compound, and evaluated their biological activities. The study highlighted the structure–activity relationship (SAR) among different derivatives, emphasizing how modifications in substituents affect their potency against various biological targets.

Example Case Study Findings:

Eigenschaften

IUPAC Name |

3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS/c17-12-10-5-1-2-6-11(10)15-13(18)16(12)9-4-3-7-14-8-9/h1-8H,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKDBLWQYGIZDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369385 | |

| Record name | 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670232 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

119426-82-3 | |

| Record name | 2-mercapto-3-pyridin-3-ylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.